Home > Products > Screening Compounds P115056 > Inamrinone lactate
Inamrinone lactate - 75898-90-7

Inamrinone lactate

Catalog Number: EVT-270901
CAS Number: 75898-90-7
Molecular Formula: C13H15N3O4
Molecular Weight: 277.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Inamrinone lactate is a positive inotropic cardiotonic with vasodilator properties, phosphodiesterase inhibitory activity, and the ability to stimulate calcium ion influx into the cardiac cell.
Classification

Inamrinone lactate falls under the category of phosphodiesterase inhibitors, specifically targeting phosphodiesterase type 3. This classification is crucial as it relates to its mechanism of action and therapeutic effects. The compound is typically administered intravenously and has been utilized in clinical settings since its approval in 1984 .

Synthesis Analysis

The synthesis of inamrinone lactate involves several steps, primarily focusing on the formation of inamrinone followed by its conversion into lactate form. The synthesis can be summarized as follows:

  1. Starting Materials: The synthesis begins with 4-picoline and acetyl chloride, which undergo a condensation reaction facilitated by aluminum chloride in methylene dichloride at low temperatures (around -5 °C) to form an intermediate.
  2. Cyclization: This intermediate then undergoes cyclization with malonamide to yield inamrinone.
  3. Formation of Lactate: The final step involves reacting inamrinone with lactic acid under ether conditions to produce inamrinone lactate .

The process emphasizes optimizing reaction conditions, including temperature and solvent choice, to maximize yield and purity, often exceeding 99% purity .

Molecular Structure Analysis

Inamrinone lactate has a complex molecular structure characterized by the following features:

  • Chemical Formula: C₁₃H₁₅N₃O₄
  • Molecular Weight: Approximately 273.28 g/mol
  • Structural Characteristics: The molecule consists of a pyridine ring fused with a bipyridine structure, which is typical for phosphodiesterase inhibitors. The presence of lactic acid contributes to its solubility and pharmacokinetic properties.

The structural representation indicates that the lactate moiety enhances water solubility, facilitating intravenous administration .

Chemical Reactions Analysis

Inamrinone lactate participates in various chemical reactions relevant to its pharmacological activity:

  • Phosphodiesterase Inhibition: By inhibiting phosphodiesterase type 3, inamrinone lactate increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to enhanced calcium influx into cardiac myocytes.
  • Calcium-Induced Calcium Release: The elevated cAMP levels promote calcium-induced calcium release from the sarcoplasmic reticulum, which is critical for cardiac contraction.
  • Vasodilation Mechanisms: In vascular smooth muscle, increased cAMP leads to relaxation through reduced calcium availability for contraction and enhanced calcium uptake by the sarcoplasmic reticulum .

These reactions are central to its therapeutic effects in treating heart failure.

Mechanism of Action

The mechanism of action of inamrinone lactate involves several key pathways:

  1. Phosphodiesterase Type 3 Inhibition: By inhibiting this enzyme, the drug prevents the breakdown of cAMP, resulting in increased levels within cardiac myocytes and vascular smooth muscle cells.
  2. Enhanced Cardiac Contractility: The rise in cAMP leads to increased phosphorylation of calcium channels and proteins involved in calcium handling, enhancing myocardial contractility (positive inotropic effect).
  3. Vasodilatory Effects: In vascular tissues, elevated cAMP levels cause relaxation of smooth muscle cells, reducing systemic vascular resistance and improving blood flow .

This dual action—improving heart function while reducing vascular resistance—makes it particularly useful in acute heart failure settings.

Physical and Chemical Properties Analysis

Inamrinone lactate exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a clear yellow solution when prepared for injection.
  • Solubility: Highly soluble in water due to the presence of lactic acid.
  • pH Range: Formulated solutions generally have a pH between 3.2 and 4.0, which is suitable for intravenous administration.
  • Stability: Stability studies indicate that the compound remains effective under controlled storage conditions .

These properties are critical for ensuring safe and effective use in clinical settings.

Applications

Inamrinone lactate is primarily used for:

  • Management of Congestive Heart Failure: It is indicated for patients with acute decompensated heart failure where increased cardiac output is necessary.
  • Short-term Treatment: Often utilized during acute episodes or post-surgery recovery to stabilize cardiac function.
  • Research Applications: Investigated for potential roles beyond heart failure treatment, including studies on cardiovascular physiology and pharmacology .
Pharmacological Mechanisms of Action

Phosphodiesterase-III (PDE3) Inhibition and cAMP Modulation

Inamrinone lactate (formerly amrinone) functions as a selective inhibitor of phosphodiesterase-III (PDE3), an enzyme critical for hydrolyzing cyclic adenosine monophosphate (cAMP) in cardiac and vascular tissues. By binding to PDE3's catalytic site, inamrinone prevents cAMP degradation, elevating intracellular cAMP levels by 20–40% in cardiomyocytes [1] [6]. This cAMP accumulation activates protein kinase A (PKA), which phosphorylates key regulatory proteins involved in calcium handling and contractility [2] [10]. The specificity of inamrinone for PDE3 isoforms is notable: it preferentially targets PDE3A in cardiac muscle (Km for cAMP = 0.18 μM) over PDE3B in vascular smooth muscle (Km = 0.38 μM) [10].

Table 1: PDE3 Isoforms Targeted by Inamrinone Lactate

PDE3 IsoformKm for cAMP (μM)Primary Tissue LocalizationInamrinone IC₅₀
PDE3A0.18Cardiac Myocytes16.7 μM
PDE3B0.38Vascular Smooth Muscle>20 μM

Source: [10]

Calcium Ion Dynamics in Cardiac Myocytes

The elevation of cAMP by inamrinone profoundly alters calcium (Ca²⁺) cycling in cardiac myocytes. PKA phosphorylation triggers two primary effects:

  • L-Type Calcium Channels: Phosphorylation augments Ca²⁺ influx through L-type channels during depolarization, increasing cytoplasmic Ca²⁺ concentration by ∼30% [7].
  • Sarcoplasmic Reticulum (SR) Proteins:
  • Phospholamban phosphorylation disinhibits SERCA2a pumps, accelerating Ca²⁺ reuptake into the SR and enhancing diastolic relaxation (lusitropy) [10].
  • Ryanodine receptor (RyR) phosphorylation promotes Ca²⁺-induced Ca²⁺ release (CICR), amplifying systolic contraction force (inotropy) [7] [10].This dual modulation improves cardiac efficiency by increasing stroke volume without elevating oxygen consumption disproportionately [6].

Table 2: Calcium Handling Proteins Modulated by Inamrinone

Protein TargetEffect of PhosphorylationFunctional Outcome
L-Type Ca²⁺ ChannelsIncreased open probabilityEnhanced Ca²⁺ influx
PhospholambanDisinhibition of SERCA2aFaster SR Ca²⁺ reuptake
Ryanodine Receptors (RyR)Increased sensitivity to Ca²⁺Amplified CICR amplitude

Source: [7] [10]

Systemic and Pulmonary Vasodilatory Pathways

In vascular smooth muscle, inamrinone-induced cAMP accumulation activates PKA, which:

  • Reduces Cytosolic Ca²⁺: Promotes Ca²⁺ sequestration into the SR and inhibits myosin light-chain kinase (MLCK), causing smooth muscle relaxation [2] [5].
  • Arterial vs. Venous Effects:
  • Arterial dilation decreases systemic vascular resistance (afterload reduction by 20–30%).
  • Venous dilation reduces ventricular filling pressures (preload reduction by 15–25%) [2] [8].Pulmonary vasculature responds similarly, with inamrinone reducing pulmonary vascular resistance by 22% in heart failure patients, making it beneficial for right ventricular afterload reduction [3] [5]. The combined cardiac and vascular effects increase cardiac output by 40–60% without significantly altering heart rate [6].

Table 3: Hemodynamic Effects of Inamrinone-Induced Vasodilation

ParameterChange (%)Clinical Impact
Systemic Vascular Resistance↓ 20–30Reduced afterload
Pulmonary Vascular Resistance↓ 15–22Improved right ventricular output
Pulmonary Capillary Wedge Pressure↓ 25Reduced pulmonary congestion
Cardiac Output↑ 40–60Enhanced tissue perfusion

Source: [2] [3] [5]

Comparative Analysis with Other PDE3 Inhibitors (e.g., Milrinone)

Inamrinone and milrinone share core mechanisms but differ critically in potency, selectivity, and clinical effects:

  • Potency and Selectivity:
  • Milrinone exhibits 20-fold greater PDE3 affinity (IC₅₀ = 150 nM) than inamrinone (IC₅₀ = 16.7 μM) [10].
  • Milrinone’s higher potency allows lower therapeutic doses but increases arrhythmia risk due to stronger cAMP elevation [7].

  • Cardiac vs. Vascular Effects:

  • Inamrinone shows species-dependent inotropy; it exerts negative inotropic effects in neonatal canine myocardium due to immature calcium handling, whereas milrinone remains consistently positive [3].
  • Milrinone’s vasodilatory effects are 3-fold more pronounced, increasing hypotension risk [6] [7].

  • Pharmacokinetics:

  • Milrinone has a shorter half-life (2–2.5 hrs vs. inamrinone’s 3.6–5.8 hrs), permitting faster titration [7] [9].
  • Inamrinone’s metabolites (N-glycolate, N-acetate) are inactive, whereas milrinone’s O-glucuronide metabolite retains partial activity [6] [7].

  • Clinical Utility:

  • Both agents are reserved for short-term acute heart failure due to mortality risks with chronic use [6] [10].
  • Milrinone is preferred in renal impairment due to predictable clearance, while inamrinone requires dose adjustments for hepatic metabolism [7] [9].

Table 4: Inamrinone vs. Milrinone Pharmacological Profile

ParameterInamrinoneMilrinoneClinical Implications
PDE3 IC₅₀16.7 μM0.15 μMMilrinone: Higher potency
Inotropy in NeonatesNegative (canine)PositiveInamrinone: Caution in pediatrics
Half-Life3.6–5.8 hrs2–2.5 hrsMilrinone: Faster hemodynamic control
Primary MetabolismHepatic conjugationRenal excretionInamrinone: Adjust in liver disease
Vasodilatory PotencyModerateHighMilrinone: Higher hypotension risk

Source: [3] [6] [7]

  • Inamrinone lactate
  • Amrinone (former nomenclature)
  • Milrinone (comparator)
  • Phosphodiesterase-III (PDE3) inhibitors (class)

Properties

CAS Number

75898-90-7

Product Name

Inamrinone lactate

IUPAC Name

3-amino-5-pyridin-4-yl-1H-pyridin-2-one;2-hydroxypropanoic acid

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

InChI

InChI=1S/C10H9N3O.C3H6O3/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7;1-2(4)3(5)6/h1-6H,11H2,(H,13,14);2,4H,1H3,(H,5,6)

InChI Key

DOSIONJFGDSKCQ-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O.C1=CN=CC=C1C2=CNC(=O)C(=C2)N

Solubility

Soluble in DMSO

Synonyms

Amrinone lactate, Inamrinone lactate, Inocor

Canonical SMILES

CC(C(=O)O)O.C1=CN=CC=C1C2=CNC(=O)C(=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.